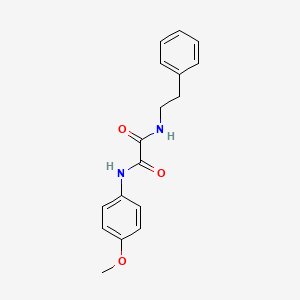
N-(4-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Directed Lithiation of N'-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-Butyl [2-(4-Methoxyphenyl)ethyl]carbamate
The study explores the lithiation process of compounds related to N-(4-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide. The lithiation occurs at low temperatures ranging from -20 to 0 °C using n-BuLi in anhydrous THF. This process doubly lithiates the nitrogen and ortho positions relative to the directing metalating group. The resulting dilithium reagents react with various electrophiles to yield high amounts of substituted products. However, in the case of the urea derivative, there are side-products due to lithiation and substitution on the methyl groups of the urea unit, albeit in lower yields .
Analytical Characterization of Hallucinogenic N-(2-methoxy)benzyl Derivatives
Although not directly related to N-(4-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide, this paper provides insight into the analytical characterization of structurally similar compounds. The study identifies three hallucinogenic substances and employs a range of analytical methods such as GC-EI-MS, LC-ESI-QTOF-MS, FTIR, and NMR to unequivocally determine their structures. The analytical techniques used in this study could be applicable for the analysis of N-(4-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide, particularly in confirming its molecular structure and chemical properties .
Hydrogen-bonded Chains in 2,2,2-trichloro-N,N'-bis(4-methoxyphenyl)ethane-1,1-diamine
This paper discusses the molecular structure of a compound closely related to N-(4-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide. It describes how molecules are linked into helical chains through N-H...O hydrogen bonds. The study provides valuable information on the potential hydrogen bonding that could be present in N-(4-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide, which may influence its physical and chemical properties. Understanding these interactions is crucial for the synthesis and application of such compounds .
Aplicaciones Científicas De Investigación
1. Estrogenic and Proestrogenic Properties
Research has explored the estrogenic and proestrogenic properties of compounds structurally related to N-(4-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide. A study by Bulger, Feil, and Kupfer (1985) investigated methoxychlor and its contaminants, revealing their ability to act as estrogens or proestrogens, demonstrating the potential of these compounds in hormonal studies and possibly in pharmaceutical applications (Bulger, Feil, & Kupfer, 1985).
2. Environmental Impact and Biodegradation
A study by Satsuma and Masuda (2012) examined the dechlorination of methoxychlor by various bacterial species, highlighting the environmental impact and biodegradation pathways of these compounds. This research is essential for understanding the ecological footprint and potential bioremediation strategies for substances similar to N-(4-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide (Satsuma & Masuda, 2012).
3. Analytical Techniques in Toxicology
The detection and analysis of similar compounds in biological samples are critical for forensic and clinical toxicology. Poklis et al. (2015) demonstrated methods for identifying and quantifying these substances in human serum, contributing to the field of analytical toxicology and highlighting the importance of these compounds in legal and medical investigations (Poklis et al., 2015).
4. Synthesis and Characterization for Optoelectronic Applications
The synthesis and characterization of derivatives of N-(4-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide for optoelectronic applications are also an area of interest. Wu, Lin, and Liou (2019) explored novel triarylamine derivatives with potential in electrochromic devices, highlighting the versatility of these compounds in the field of material science and optoelectronics (Wu, Lin, & Liou, 2019).
Propiedades
IUPAC Name |
N'-(4-methoxyphenyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-22-15-9-7-14(8-10-15)19-17(21)16(20)18-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUPDWSXTHULEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

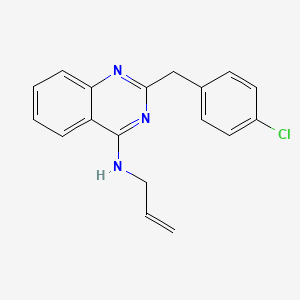

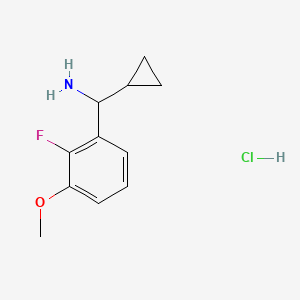
![(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B3007438.png)
![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B3007440.png)
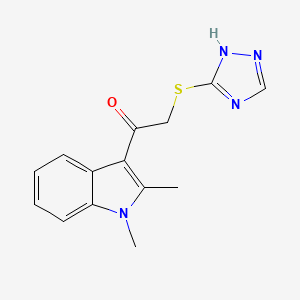
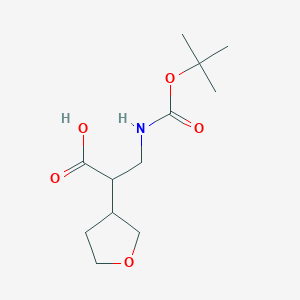
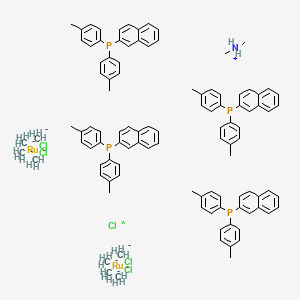
![(E)-2-amino-N-butyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3007447.png)
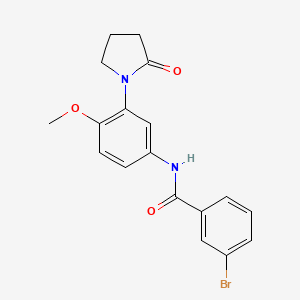
![[2,3'-Bipyridin]-6'-amine dihydrochloride](/img/structure/B3007450.png)
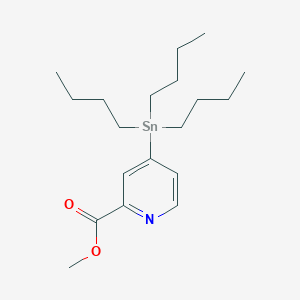
![5-cyclopropyl-2-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3007453.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3007455.png)